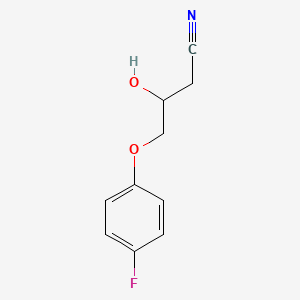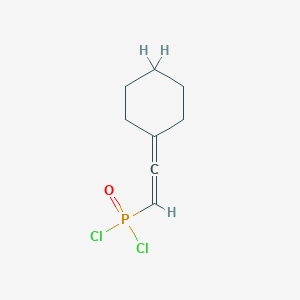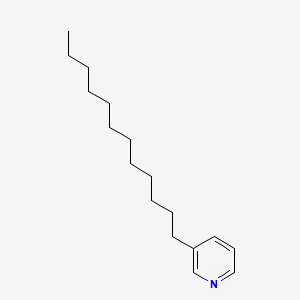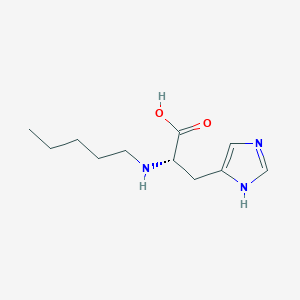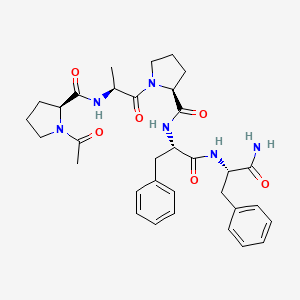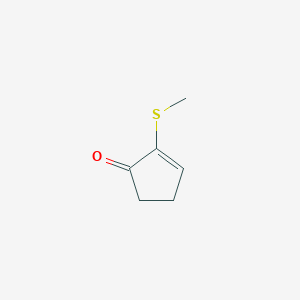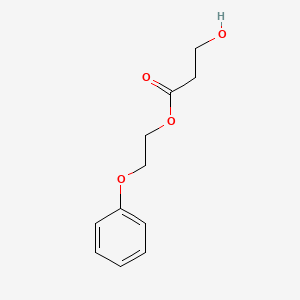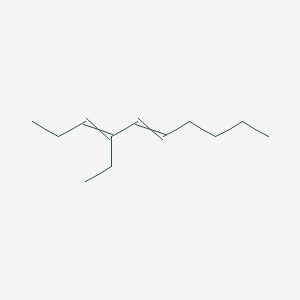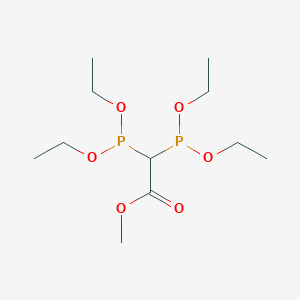
1,1'-Bis(4-chlorophenyl)-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a bipyridin-1-ium core, with two chloride ions balancing the charge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4-chlorobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide for hydroxide substitution.
Major Products Formed
Oxidation: Formation of corresponding bipyridinium dioxides.
Reduction: Formation of bipyridinium dihydrides.
Substitution: Formation of hydroxyl or amine-substituted bipyridinium compounds.
Scientific Research Applications
1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(4-chlorophenyl)-2,2,2-trichloroethane (DDT): Known for its use as an insecticide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A metabolite of DDT with similar properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene (DDE): Another metabolite of DDT, known for its persistence in the environment.
Uniqueness
1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridinium core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
60095-54-7 |
|---|---|
Molecular Formula |
C22H16Cl4N2 |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[1-(4-chlorophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16Cl2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
InChI Key |
WGXHEGNRWXUBKA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)Cl)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



